![molecular formula C16H15N5O2 B5663245 N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B5663245.png)
N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Overview
Description
N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of an indole derivative with a hydrazide. The reaction conditions often require the use of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Indole-3-acetic acid
Uniqueness
N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse scientific research applications make it a compound of significant interest.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15-13(9-5-1-3-7-11(9)17-15)20-21-16(23)14-10-6-2-4-8-12(10)18-19-14/h1,3,5,7,17,22H,2,4,6,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYOUMBJZHBWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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